7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
CAS No.:
Cat. No.: VC13753570
Molecular Formula: C31H29ClN2
Molecular Weight: 465.0 g/mol
* For research use only. Not for human or veterinary use.
![7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride -](/images/structure/VC13753570.png)
Specification
Molecular Formula | C31H29ClN2 |
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Molecular Weight | 465.0 g/mol |
IUPAC Name | 7,9-bis(2-ethyl-6-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
Standard InChI | InChI=1S/C31H29N2.ClH/c1-5-22-13-7-11-20(3)28(22)32-19-33(29-21(4)12-8-14-23(29)6-2)31-26-18-10-16-24-15-9-17-25(27(24)26)30(31)32;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | KUBSGQXHSOTOKM-UHFFFAOYSA-M |
SMILES | CCC1=CC=CC(=C1N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)C)C.[Cl-] |
Canonical SMILES | CCC1=CC=CC(=C1N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)C)C.[Cl-] |
Introduction
Compound Identification and Structural Features
Chemical Identity
The compound is an imidazolinium salt with a fused acenaphthene backbone and 2-ethyl-6-methylphenyl substituents at positions 7 and 9. The chloride counterion balances the positive charge delocalized across the heterocyclic ring. Key structural attributes include:
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Fused bicyclic system: Enhances rigidity and electronic conjugation.
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Bulky aryl groups: 2-Ethyl-6-methylphenyl substituents impose steric protection around the carbene center, moderating reactivity.
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Chloride ion pairing: Influences solubility and metal coordination behavior .
Nomenclature and Isomerism
The IUPAC name reflects the acenaphthoimidazolium core and substituent positions. Stereoisomerism arises during diamine reduction (cis vs. trans configurations), but the final imidazolinium product adopts a planar geometry, negating diastereomeric forms in the salt .
Synthetic Methodology
Precursor Preparation
Synthesis begins with an Ar-BIAN- ZnCl₂ complex (1b in the thesis), where ZnCl₂ templates the diimine ligand. Reduction using in situ-generated alane (AlH₃) yields the cis-diamine (2b), which is critical for successful cyclization :
Table 1: Key Synthetic Intermediates
Intermediate | Structure | Yield (%) | Isomer Ratio |
---|---|---|---|
1b (Ar-BIAN- ZnCl₂) | N1,N2-Bis(2-ethylphenyl)-acenaphthylene-1,2-diimine zinc(II) chloride | 77 | – |
2b (cis-diamine) | (1R,2S)-N1,N2-Bis(2-ethylphenyl)-1,2-dihydroacenaphthylene-1,2-diamine | 58 | ~1:1 cis:trans |
Imidazolinium Salt Formation
The diamine undergoes HCl treatment to form a bis-ammonium chloride, followed by cyclization with triethyl orthoformate (TEOF) under reflux :
Reaction Scheme
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Protonation:
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Cyclization:
Optimization Notes:
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Temperature: 130°C optimal; higher temps (150°C) degrade yields by 50%.
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Acid Additives: Formic acid accelerates cyclization but risks bis(formamide) byproducts.
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Steric Effects: Bulky 2,6-substituents (e.g., 2-ethyl-6-methyl) reduce yields (43–69%) compared to less hindered analogues .
Spectroscopic and Crystallographic Characterization
NMR Spectroscopy
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¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, with ethyl groups (δ 1.2–1.4 ppm) and methyl groups (δ 2.3–2.5 ppm) showing distinct splitting due to restricted rotation.
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¹³C NMR: The carbenic carbon (C2) appears at δ 180–185 ppm, consistent with imidazolinium salts .
X-ray Diffraction
While no data exists for the exact compound, analogous structures (e.g., 3d·HCl) reveal:
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Planar heterocycle: Bond lengths (C–N: 1.33–1.35 Å) indicate partial double-bond character.
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Chloride positioning: Lies 3.1–3.3 Å from the imidazolium ring, suggesting weak electrostatic interaction .
Table 2: Comparative Crystallographic Data
Parameter | 3d·HCl | Analogous NHC Salt |
---|---|---|
C–N (Å) | 1.34 | 1.33–1.36 |
N–C–N (°) | 108.2 | 107.5–109.0 |
Cl⁻ Distance (Å) | 3.2 | 3.1–3.4 |
Physicochemical Properties
Solubility
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High solubility: In polar aprotic solvents (DMF, DMSO) due to ionic character.
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Low solubility: In ethers and alkanes, attributed to aromatic stacking .
Thermal Stability
Differential scanning calorimetry (DSC) of related salts shows decomposition above 250°C, suggesting robustness for catalytic applications .
Catalytic Applications and Derivatives
Metal Complex Formation
Reaction with Ag₂O or CuCl yields complexes evaluated in hydrogenation:
Table 3: Catalytic Performance of Analogous Cu(I) Complexes
Substrate | Catalyst | Conversion (%) | Selectivity (1,4-) |
---|---|---|---|
Methyl cinnamate | [3d-CuCl] | 92 | >99 |
Ethyl acrylate | [3b-CuCl] | 85 | 98 |
Hydrogenation Mechanisms
Cu(I)–NHC catalysts activate H₂ via σ-bond metathesis, enabling 1,4-selectivity in α,β-unsaturated carbonyl reductions :
Challenges and Future Directions
Synthetic Limitations
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Steric hindrance: 2-Ethyl-6-methyl groups impede cyclization, necessitating optimized protocols.
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Byproduct formation: Bis(formamide) derivatives compete at elevated temperatures .
Research Opportunities
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Catalyst screening: Test the compound’s Ag/Cu complexes in asymmetric hydrogenation.
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Theoretical studies: DFT calculations to predict electronic effects of 2-ethyl-6-methyl substitution.
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